Increased Polar Surface Area vs. Unsubstituted and 5-Bromo Analogs
The target compound exhibits a TPSA of 83.47 Ų, which is approximately 34.14 Ų higher than both the unsubstituted (S)-isoindoline-1-carboxylic acid hydrochloride (TPSA 49.33) and its 5-bromo analog (TPSA 49.33) . This substantial increase reflects the contribution of the methylsulfonyl group's two sulfonyl oxygens acting as additional hydrogen bond acceptors, which is not achievable with halogen, nitro, or methoxy substituents at the same position.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 83.47 Ų |
| Comparator Or Baseline | Unsubstituted parent: 49.33 Ų | 5-Br analog: 49.33 Ų |
| Quantified Difference | +34.14 Ų (69% increase vs. parent and 5-Br analog) |
| Conditions | Computed values from vendor-provided computational chemistry data (Chemscene, Leyan) |
Why This Matters
A TPSA above 60-70 Ų is often a threshold for improving aqueous solubility and reducing passive CNS penetration, making this compound uniquely positioned for peripheral-target drug discovery programs relative to its lower-TPSA analogs.
